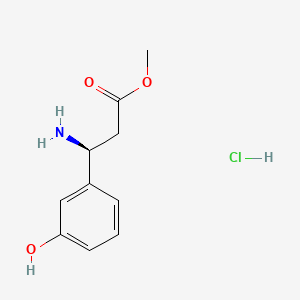

Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Description

Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a chiral β-amino ester derivative characterized by a hydroxyl-substituted phenyl ring at the β-position of the amino acid backbone. This compound is likely utilized as a pharmaceutical intermediate, akin to its analogs, for synthesizing enantiomerically pure drugs or bioactive molecules .

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRJRRVWAPZDPY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents, with the reaction being carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is primarily utilized as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity and selectivity.

Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, a series of compounds synthesized from similar structures showed promising results in inhibiting the growth of HCT-116 and HeLa cancer cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Example A | HCT-116 | 0.69 |

| Example B | HeLa | 11 |

Neurological Applications

The compound's structural similarity to neurotransmitters suggests potential applications in neurological disorders. It may act as a modulator for neurotransmitter systems, particularly in conditions like depression or anxiety, although more research is needed to establish efficacy and safety.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

Studies indicate that this compound can inhibit specific enzymes involved in metabolic processes, which could lead to the development of new therapeutic strategies for metabolic disorders. For instance, its derivatives have been tested for inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .

Synthesis and Structural Modifications

The ability to modify the structure of this compound allows researchers to create analogs with improved properties.

Synthesis Techniques

Techniques such as DCC (Dicyclohexylcarbodiimide) coupling and azide coupling methods have been employed to synthesize various derivatives that exhibit enhanced biological activities . These modifications can lead to compounds with improved solubility and bioavailability.

Case Study 1: Anticancer Activity

A study focused on synthesizing analogs of this compound demonstrated significant anticancer properties. The synthesized compounds were evaluated against multiple cancer cell lines, revealing that certain modifications led to increased potency compared to existing chemotherapeutics like doxorubicin .

Case Study 2: Neurological Research

Another investigation into the compound's effects on neurotransmitter systems highlighted its potential role in modulating serotonin receptors, suggesting avenues for treating mood disorders. However, further preclinical studies are necessary to validate these findings .

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The compound’s effects are mediated through its interaction with various enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Key Observations :

- The 3-hydroxyphenyl group in the target compound introduces polarity, enhancing water solubility compared to methoxy or chloro derivatives .

- Methoxy groups increase lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyl groups may improve solubility for parenteral formulations .

Stereochemical and Ester Group Variations

Stereochemistry:

- The (S)-configuration at the β-carbon is critical for chiral recognition in drug-target interactions. For example, ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride () demonstrates how stereochemistry alters pharmacological profiles .

Ester Group Modifications:

- Replacing the methyl ester with an ethyl ester (e.g., ethyl (3S)-3-amino-3-phenylpropanoate hydrochloride) increases steric bulk and may affect hydrolysis rates in vivo .

Biological Activity

Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, also known as Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, is a derivative of propanoic acid characterized by an amino group and a hydroxyphenyl group. Its molecular formula is C10H13NO3·HCl, with a molecular weight of approximately 231.68 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its unique structural properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and enzyme inhibition. The amino and hydroxy groups facilitate these interactions, allowing the compound to act as either a substrate or an inhibitor in various metabolic pathways.

Pharmacological Applications

Research indicates that this compound exhibits notable pharmacological effects , which include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antimicrobial properties. For instance, hydrolyzed peptide conjugates derived from similar structures demonstrated antimicrobial activity against various strains, including Candida albicans and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL .

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects against cancer cell lines. In one study, derivatives showed IC50 values indicating effective inhibition of cell growth in human cancer cell lines such as HCT-116 and HeLa, suggesting potential as anticancer agents .

Comparative Biological Activity Table

| Compound Name | Molecular Formula | Notable Activity | MIC/IC50 Values |

|---|---|---|---|

| Methyl (S)-3-amino-3-(3-hydroxyphenyl)propanoate | C10H13NO3·HCl | Antimicrobial, Anticancer | MIC: 6-25 µg/mL; IC50: 0.69-11 µM |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C10H13NO3 | Different biological profile | - |

| Methyl 4-amino-2-(2-hydroxyphenyl)butanoate | C12H17NO4 | Potential different receptor interactions | - |

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of methyl ester derivatives found that while some exhibited limited activity, hydrolyzed conjugates showed enhanced efficacy against various pathogens . This suggests that structural modifications can significantly impact biological activity.

- Anticancer Research : Another investigation into the antiproliferative effects of related compounds revealed that certain derivatives had superior activity compared to standard chemotherapeutics like doxorubicin, indicating that modifications to the structure could yield potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.